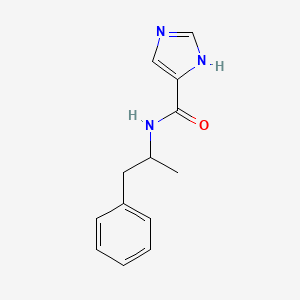
N-(1-methyl-2-phenylethyl)-1H-imidazole-5-carboxamide
説明
N-(1-methyl-2-phenylethyl)-1H-imidazole-5-carboxamide, also known as Ro 20-1724, is a selective and potent inhibitor of cyclic nucleotide phosphodiesterase (PDE) type 4. PDE4 is an important enzyme that regulates cyclic adenosine monophosphate (cAMP) levels in cells. Ro 20-1724 has been extensively studied for its potential applications in various scientific research fields.
作用機序
N-(1-methyl-2-phenylethyl)-1H-imidazole-5-carboxamide 20-1724 selectively inhibits PDE4 isoforms, which are responsible for hydrolyzing cAMP to AMP. By inhibiting PDE4, this compound 20-1724 increases intracellular cAMP levels, which activates protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac). PKA and Epac are involved in various physiological processes such as gene transcription, ion channel regulation, and vesicle trafficking. The increased cAMP levels also inhibit pro-inflammatory cytokine production, which contributes to the anti-inflammatory effects of this compound 20-1724.
Biochemical and Physiological Effects:
This compound 20-1724 has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of asthma, COPD, and IBD. This compound 20-1724 has also been shown to have anti-tumor effects by inhibiting cancer cell proliferation and inducing apoptosis. In addition, this compound 20-1724 has been shown to improve memory and learning in animal models of Alzheimer's disease and traumatic brain injury. This compound 20-1724 also has potential applications in the treatment of depression and anxiety disorders.
実験室実験の利点と制限
N-(1-methyl-2-phenylethyl)-1H-imidazole-5-carboxamide 20-1724 has several advantages for lab experiments. It is a selective and potent inhibitor of PDE4, which allows for specific modulation of cAMP signaling. This compound 20-1724 is also stable and easy to handle, which facilitates its use in lab experiments. However, this compound 20-1724 has some limitations. It is not water-soluble, which limits its use in aqueous solutions. This compound 20-1724 also has some off-target effects on other PDE isoforms, which may complicate data interpretation.
将来の方向性
N-(1-methyl-2-phenylethyl)-1H-imidazole-5-carboxamide 20-1724 has several potential future directions for scientific research. It could be used to investigate the role of cAMP signaling in various diseases such as cancer, neurodegenerative disorders, and metabolic disorders. This compound 20-1724 could also be used to develop new therapies for these diseases by targeting cAMP signaling. In addition, this compound 20-1724 could be used to study the mechanisms of action of other PDE inhibitors and develop new PDE inhibitors with improved selectivity and efficacy. Overall, this compound 20-1724 has great potential for future scientific research and therapeutic applications.
科学的研究の応用
N-(1-methyl-2-phenylethyl)-1H-imidazole-5-carboxamide 20-1724 has been widely used in scientific research for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-depressant effects. In addition, this compound 20-1724 has been used to study the role of cAMP signaling in various physiological processes such as memory, learning, and synaptic plasticity. This compound 20-1724 has also been used to investigate the therapeutic potential of PDE4 inhibitors in the treatment of various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).
特性
IUPAC Name |
N-(1-phenylpropan-2-yl)-1H-imidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10(7-11-5-3-2-4-6-11)16-13(17)12-8-14-9-15-12/h2-6,8-10H,7H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKASQGQFQXLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CN=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



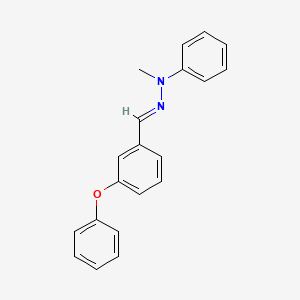
![N'-[4-(dimethylamino)benzylidene]-2,4-dimethoxybenzohydrazide](/img/structure/B3849713.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dihydroxybenzohydrazide](/img/structure/B3849717.png)
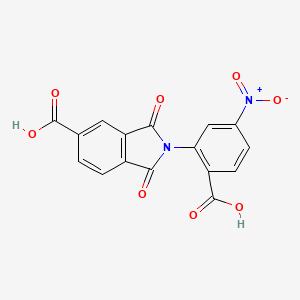
![5-chloro-3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B3849729.png)
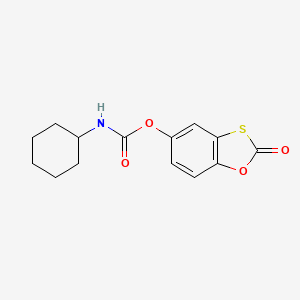
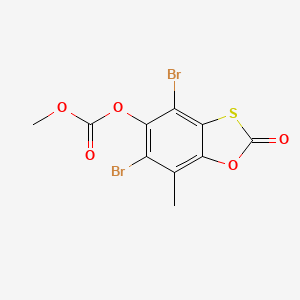

![N-benzyl-3-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B3849747.png)
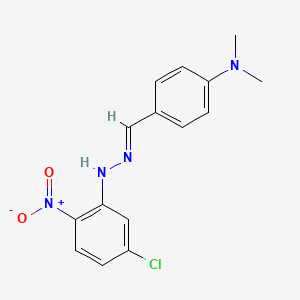
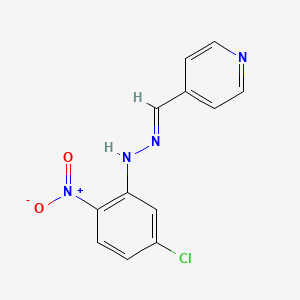
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-thienylmethyl)methanamine](/img/structure/B3849762.png)
![5-[(benzyloxy)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B3849781.png)
![methyl [3-(5-hydroxy-1,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)propyl]methylcarbamate](/img/structure/B3849789.png)